molecular formula C20H26INO2 B13758839 (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide CAS No. 27842-35-9

(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide

Cat. No.: B13758839
CAS No.: 27842-35-9
M. Wt: 439.3 g/mol
InChI Key: UESBCDUIFRHQIO-UHFFFAOYSA-M
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Description

(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is a chemical compound with the molecular formula C20H26INO2. It is known for its unique structure, which includes a trimethylammonium group and a diphenylhydroxy ketone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide typically involves the reaction of a diphenylhydroxy ketone with trimethylamine in the presence of an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes.

    Receptor Interaction: Modulating receptor activity by binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium bromide
  • (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium chloride
  • (5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium sulfate

Uniqueness

(5,5-Diphenyl-5-hydroxy-4-oxopentyl)trimethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide, chloride, and sulfate counterparts. This uniqueness makes it particularly useful in specific chemical reactions and applications where iodide ions are preferred.

Properties

CAS No.

27842-35-9

Molecular Formula

C20H26INO2

Molecular Weight

439.3 g/mol

IUPAC Name

(5-hydroxy-4-oxo-5,5-diphenylpentyl)-trimethylazanium;iodide

InChI

InChI=1S/C20H26NO2.HI/c1-21(2,3)16-10-15-19(22)20(23,17-11-6-4-7-12-17)18-13-8-5-9-14-18;/h4-9,11-14,23H,10,15-16H2,1-3H3;1H/q+1;/p-1

InChI Key

UESBCDUIFRHQIO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-]

Origin of Product

United States

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